molecular formula C20H26ClNO2 B1663345 Fomocaine hydrochloride CAS No. 56583-43-8

Fomocaine hydrochloride

Cat. No. B1663345
CAS RN: 56583-43-8
M. Wt: 347.9 g/mol
InChI Key: HWDXMCUKRADNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fomocaine hydrochloride is a synthetic compound that belongs to the class of local anesthetics. It is a potent and long-acting anesthetic agent that is commonly used in clinical and laboratory settings. Fomocaine hydrochloride is also known by its chemical name, 2-(2,6-dimethylanilino)-N-(2,3-dimethylphenyl)acetamide hydrochloride.

Scientific Research Applications

Local Anesthetic and Dermatological Uses

Fomocaine hydrochloride is primarily known as a basic ether-type local anesthetic used in dermatological practices. It is effective in surface anesthesia, a quality that has made it a subject of interest for many years. Modifications of the fomocaine molecule aim to enhance its physicochemical properties and explore potential new systemic applications, such as in the treatment of migraine or as an antiarrhythmic agent. Investigations into various fomocaine derivatives have been conducted to understand their interactions with the cytochrome P450 system, in vivo toxicity, and local anesthetic effects (Lupp et al., 2007).

Potential in Antiarrhythmic Therapy

Fomocaine hydrochloride and its derivatives have been studied for their antiarrhythmic activity. In vitro and in vivo experiments using guinea pig atrial preparations and the anaesthetized rat model have shown that certain fomocaine derivatives are significantly more active than reference drugs like lidocaine or quinidine in prolonging the functional refractory period and reducing the maximal driving frequency, which are measures of antiarrhythmic activity. These findings suggest a potential role for fomocaine in cardiac arrhythmia treatment (Bräunig et al., 1989).

Influence on Cytochrome P450 and Toxicity Considerations

Fomocaine and its derivatives have been evaluated for their effects on the cytochrome P450 system and related toxicity. The impact on the CYP system by fomocaine derivatives tends to be less than that of fomocaine itself, suggesting a safer profile in terms of drug-drug interactions and potential toxicity. However, the toxicity of these derivatives is generally comparable to fomocaine, highlighting the need for cautious use and further investigation (Lupp et al., 2006).

Novel Applications in Neuronal Systems

Fomocaine and its derivatives have been explored for their application in neuronal systems. Studies have shown their ability to block voltage-gated Na(+) currents in neurons, which is a key mechanism underlying their anesthetic action. The blocking effect of fomocaine on both tetrodotoxin-resistant and tetrodotoxin-sensitive Na(+) currents has been established, indicating its potential in more targeted neuronal applications (Baumgart et al., 2010).

Photochromic Ion Channel Blockers

Fomocaine has been used as a base for developing photochromic ion channel blockers like fotocaine. These novel blockers allow for the optical control of neuronal action potential firing, showcasing the innovative use of fomocaine derivatives in controlling neuronal systems with high spatial and temporal precision (Schoenberger et al., 2014).

properties

CAS RN

56583-43-8

Product Name

Fomocaine hydrochloride

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21;/h1-3,6-11H,4-5,12-17H2;1H

InChI Key

HWDXMCUKRADNLV-UHFFFAOYSA-N

SMILES

C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3.Cl

Canonical SMILES

C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3.Cl

Other CAS RN

56583-43-8

Related CAS

17692-39-6 (Parent)

synonyms

P-652 hydrochloride;  Panacaine hydrochloride;  4-[3-[4-(Phenoxymethyl)phenyl]propyl]morpholine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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